(2-Phenylethyl)propylamine
Overview
Description
“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .Molecular Structure Analysis
The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Scientific Research Applications
Medicinal Chemistry
The 2-phenethylamine motif, which includes “(2-Phenylethyl)propylamine”, is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . This motif plays a central role in medicinal chemistry, with its derivatives enumerated in key therapeutic targets .
Dopaminergic Neurons
The endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are examples of open-chain 2-phenethylamines, exhibit a central role in dopaminergic neurons . These neurons play a critical role in voluntary movement, stress, or mood .
Alkaloids
Several naturally occurring alkaloids, such as morphine, (S)-reticuline, or berberine, embed the 2-phenethylamine unit to form more complex cyclic frameworks derived from its natural biosynthetic pathways .
Recreational Use
In addition to their prominent therapeutic applications, it is worth mentioning the recreational use of a long list of alkaloids incorporating the aforementioned moiety . These are often referred to as “designer drugs” and are responsible for drug abuse-related conditions .
Adenosine Receptors (AR) Ligands
The 2-phenethylamine moiety may be found in a range of AR ligands . For example, N6-(2-phenylethyl)adenosine is an AR ligand that incorporates the 2-phenethylamine motif .
Organic Building Blocks
“(2-Phenylethyl)propylamine” is also used as an organic building block in chemical synthesis . Its properties and structure make it a valuable component in the creation of more complex organic compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
Record name | (2-Phenylethyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27906-91-8 | |
Record name | (2-Phenylethyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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